molecular formula C7H5N5 B11920758 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

Cat. No.: B11920758
M. Wt: 159.15 g/mol
InChI Key: DVWWNQQFZHAOAS-UHFFFAOYSA-N
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Description

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of azoloazines, which are known for their diverse pharmacological properties, including antiviral, antidiabetic, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. The optimal method for this synthesis is heating the initial components in pyridine. For example, a mixture of 0.01 mol of the appropriate aminoazole, 0.01 mol of (ethoxymethylidene)malononitrile, and 25 mL of pyridine is heated under reflux for 1-7 hours, depending on the specific reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Pyridine: Used as a solvent in the synthesis process.

    (Ethoxymethylidene)malononitrile: A key reagent in the cyclocondensation reaction.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, the presence of electron-donating and electron-withdrawing substituents in the azole fragment can influence its biological activity. The compound’s affinity to adenosine receptors and its antiviral activity are associated with specific substituents in its structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile stands out due to its specific substitution pattern, which can be tailored to enhance its biological activity. Its low cytotoxicity and potential for functionalization make it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

6-aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile

InChI

InChI=1S/C7H5N5/c8-3-6-5(9)4-10-7-1-2-11-12(6)7/h1-2,4H,9H2

InChI Key

DVWWNQQFZHAOAS-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)C#N)N

Origin of Product

United States

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